(E)-N-(4-(methylamino)-4-oxobut-2-en-1-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide
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Overview
Description
(E)-N-(4-(methylamino)-4-oxobut-2-en-1-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide is a useful research compound. Its molecular formula is C16H21N3O4S and its molecular weight is 351.42. The purity is usually 95%.
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Scientific Research Applications
Pharmacological Characterization and Potential Therapeutic Applications
(E)-N-(4-(methylamino)-4-oxobut-2-en-1-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide is structurally similar to certain κ-opioid receptor (KOR) antagonists, such as 2-Methyl-N-((2′-(pyrrolidin-1-ylsulfonyl)biphenyl-4-yl)methyl)propan-1-amine (PF-04455242), which have been characterized for their high affinity and selectivity towards KORs. Studies have shown that such compounds demonstrate potential in treating depression and addiction disorders by blocking KOR and μ-opioid receptor (MOR) agonist-induced analgesia and exhibiting antidepressant-like efficacy in animal models. The compounds also attenuated behavioral effects of stress and showed therapeutic potential in treating reinstatement of extinguished cocaine-seeking behavior (Grimwood et al., 2011).
Enaminone Derivatives and Anticonvulsant Activity
Compounds structurally related to this compound, particularly enaminones derived from cyclic β-dicarbonyl precursors, have been synthesized and evaluated for anticonvulsant activity. These novel enaminones have shown potent anticonvulsant activity in various models, with some compounds displaying significant potency without neurotoxicity. The most active analogs in this series have demonstrated protection in the maximal electroshock (MES) seizure test in rats, indicating their potential as effective anticonvulsant agents with minimal side effects (Edafiogho et al., 1992).
Mechanism of Action
Target of Action
Compounds containing a pyrrolidine ring, such as this one, are known to have a wide range of biological activities and target selectivity .
Mode of Action
The exact mode of action of this compound is currently unknown due to the lack of specific research on this compound. The pyrrolidine ring, a key structural component of this compound, is known to contribute to the stereochemistry of the molecule and increase the three-dimensional coverage due to the non-planarity of the ring . This could potentially influence the compound’s interaction with its targets.
Biochemical Pathways
Compounds with a pyrrolidine ring have been reported to have diverse biological activities, suggesting that they may interact with multiple biochemical pathways .
Pharmacokinetics
The introduction of heteroatomic fragments in molecules, such as the pyrrolidine ring in this compound, is known to be a useful tool for modifying physicochemical parameters and obtaining the best adme/tox results for drug candidates .
Result of Action
The spatial orientation of substituents on the pyrrolidine ring can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .
Properties
IUPAC Name |
N-[(E)-4-(methylamino)-4-oxobut-2-enyl]-4-pyrrolidin-1-ylsulfonylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O4S/c1-17-15(20)5-4-10-18-16(21)13-6-8-14(9-7-13)24(22,23)19-11-2-3-12-19/h4-9H,2-3,10-12H2,1H3,(H,17,20)(H,18,21)/b5-4+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FERVNCLBBKUNQD-SNAWJCMRSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C=CCNC(=O)C1=CC=C(C=C1)S(=O)(=O)N2CCCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CNC(=O)/C=C/CNC(=O)C1=CC=C(C=C1)S(=O)(=O)N2CCCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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